Bgugaine

Description

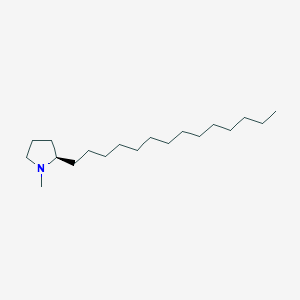

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H39N |

|---|---|

Molecular Weight |

281.5 g/mol |

IUPAC Name |

(2R)-1-methyl-2-tetradecylpyrrolidine |

InChI |

InChI=1S/C19H39N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(19)2/h19H,3-18H2,1-2H3/t19-/m1/s1 |

InChI Key |

NCSCAOYXUUEXIP-LJQANCHMSA-N |

SMILES |

CCCCCCCCCCCCCCC1CCCN1C |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H]1CCCN1C |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCCN1C |

Synonyms |

bgugaine |

Origin of Product |

United States |

Contextualization of Pyrrolidine Alkaloids in Biological Systems

Pyrrolidine (B122466) alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a pyrrolidine ring system. ingentaconnect.com These natural products are found across a wide range of organisms and are known for their significant and varied biological activities. In many plants, these alkaloids serve as a chemical defense mechanism against herbivores and pathogens. picturethisai.com

The biological effects of pyrrolidine alkaloids are diverse. For instance, studies on bgugaine and the related compound irniine, also isolated from Arisarum vulgare, have demonstrated their ability to inhibit the growth of Gram-positive bacteria and various fungi, including yeasts and dermatophytes. tandfonline.comresearchgate.net Furthermore, research has shown that this compound can be a potent hepatotoxin, inducing significant DNA damage in liver cells, which suggests it may be responsible for the toxic symptoms observed after the consumption of its source plant by humans and animals. nih.govsci-hub.st Some synthetic isomers of this compound have also been studied for their cytotoxic and electrophysiological effects on fibroblast cells. nih.gov

Historical Perspective of Bgugaine Isolation and Characterization

The discovery and characterization of bgugaine were first reported in 1993. researchgate.net It was isolated from the tubers of Arisarum vulgare, a plant species found along the Mediterranean coast. tandfonline.comingentaconnect.com In the initial study, this compound was extracted from the crude methanolic extract of the tubers. tandfonline.com This extract was found to be toxic in a brine shrimp bioassay and also showed antibiotic and antifungal properties. tandfonline.com

Further purification of the alkaloidic fraction through repetitive column chromatography yielded two pure compounds: this compound and the previously known irniine. tandfonline.com The structure of the new alkaloid, this compound, was elucidated using 1H and 13C 2D-COSY NMR techniques. tandfonline.comtandfonline.com Its structure was identified as a 2-alkylated pyrrolidine (B122466) alkaloid. ingentaconnect.com Since its initial discovery, several syntheses of (R)-Bgugaine have been developed, allowing for further study of its chemical and biological properties. researchgate.netresearchgate.net

| Activity Type | Observed Effects | Affected Organisms/Cells | Reference |

|---|---|---|---|

| Antibiotic | Inhibitory effects on growth | Gram-positive bacteria | tandfonline.com |

| Antifungal | Inhibitory effects on growth | Yeasts and some filamentous fungi (e.g., Trichophyton mentagrophytes, Microsporum canis) | tandfonline.com |

| Hepatotoxic | Induces cytotoxicity and significant DNA damage | Rat hepatocytes, human hepatoblastoma cell line (HepG2) | nih.govsci-hub.st |

| Cytotoxic | Cytotoxic potential against MRC-5 fibroblasts | Human lung fibroblast cells (MRC-5) | nih.gov |

Taxonomic Source and Ecological Relevance of Arisarum Vulgare in Alkaloid Discovery

Classification within the Pyrrolidine (B122466) Alkaloid Family

This compound is classified as a 2-alkylated pyrrolidine alkaloid, a subgroup within the broader family of heterocyclic alkaloids researchgate.netingentaconnect.comresearchgate.netnih.gov. Pyrrolidine-based ring systems are prevalent in nature, forming the core structure of numerous biologically active molecules researchgate.netingentaconnect.comnih.govmdpi.com. Alkaloids, generally defined as organic nitrogen-containing compounds, exhibit a wide array of structural diversity researchgate.net. The pyrrolidine ring, specifically, is a five-membered nitrogen-containing heterocyclic system nih.govmdpi.combas.bg.

Enantiomeric Forms: (R)-Bgugaine and (S)-Bgugaine

This compound exists in enantiomeric forms, with (R)-Bgugaine being the naturally occurring isomer. It has been isolated from the tubers of Arisarum vulgare, a plant found along the Mediterranean coast researchgate.netingentaconnect.comresearchgate.netclockss.orgnih.gov. The synthesis of both the (R)- and (S)-enantiomers has been a subject of research, demonstrating approaches to construct this heterocyclic ring system in an enantio-enriched fashion researchgate.netclockss.orgmarz-kreations.com.

The specific rotations reported for these enantiomers are detailed below:

| Enantiomer | Specific Rotation ([α]D) | Solvent | Reference |

|---|---|---|---|

| Natural (R)-Bgugaine | -48.0° | MeOH | clockss.org |

| Synthetic (R)-Bgugaine | -45.0° | MeOH | clockss.org |

| Synthetic (S)-Bgugaine | +38.1° | MeOH | clockss.org |

It has been noted that determining the enantiomeric ratio of such compounds by standard HPLC or GC with chiral packing has presented challenges in some research contexts researchgate.net.

Structural Elucidation Methodologies in Research Contexts

The structural elucidation of this compound has primarily relied on advanced spectroscopic techniques. Initial structural determination was achieved using 1H and 13C 2D-COSY Nuclear Magnetic Resonance (NMR) techniques tandfonline.comtandfonline.com. NMR spectroscopy is a fundamental method for elucidating the complete structure of organic compounds, employing both one-dimensional (1D) techniques such as 1H-NMR, 13C-NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), and two-dimensional (2D) techniques including Correlation Spectroscopy (COSY), Heteronuclear Multiple-Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) analis.com.my. Mass spectrometry (MS) also plays a crucial role in determining molecular formulas and for dereplication in natural product research pharmacognosy.us.

Beyond isolation and characterization, several synthetic methodologies have been developed for this compound. The first reported synthesis of (R)-Bgugaine by Jossang et al. involved a linear sequence of seven steps, starting from tetradecylmethyl cuprate (B13416276) researchgate.netunigoa.ac.inwhiterose.ac.uk. A subsequent asymmetric synthesis, reported by Takahata et al., utilized a Sharpless asymmetric dihydroxylation approach, comprising six steps from 4-pentenylphthalimide researchgate.netunigoa.ac.in. Enders et al. also contributed to the synthesis of this compound through their SAMP-hydrazone methodology, a six-step process researchgate.netmarz-kreations.comunigoa.ac.inwhiterose.ac.uk. More recently, a concise three-step synthesis of enantiomerically pure (R)-Bgugaine was accomplished from (S)-N-carboethoxyprolinal, involving Wittig condensation, followed by double bond reduction and N-methylation researchgate.netunigoa.ac.in. These synthetic endeavors highlight the ongoing efforts to access and study this complex alkaloid.

Relationship to Co-occurring Alkaloids from Arisarum vulgare

This compound is one of several alkaloids found in the tubers of Arisarum vulgare. It was initially isolated alongside irniine clockss.orgtandfonline.comtandfonline.comresearchgate.net. Research indicates that Arisarum vulgare tubers contain at least four distinct alkaloids: this compound, irniine, irnigaine, and N-methylirnigaine teline.fr. Structurally, this compound is considered analogous to irniine tandfonline.com. Other related alkaloids identified from the same plant source include (R)-Irniine and (R)-N-methyl-2-[9'(2"-methoxyphenyl)nonyl]pyrrolidine researchgate.net. The co-occurrence of these structurally similar pyrrolidine alkaloids underscores the complex phytochemical profile of Arisarum vulgare.

Early Total Syntheses of (R)-Bgugaine

Early approaches to the total synthesis of (R)-Bgugaine established foundational routes, often involving multiple steps and utilizing various stereocontrol strategies. researchgate.netnio.res.in

One of the earliest reported syntheses of (R)-Bgugaine was a linear sequence comprising seven steps. This method, described by Jossang et al., commenced from tetradecylmethyl cuprate. researchgate.netnio.res.in

An asymmetric synthesis of (R)-Bgugaine was reported by Takahata et al., employing a Sharpless asymmetric dihydroxylation (AD) as a key step. researchgate.netnio.res.inwhiterose.ac.ukclockss.org This approach involved six steps, starting from 4-pentenylphthalimide. The Sharpless AD reaction of 4-pentenylphthalimide (5) was followed by an aminocyclization of the resulting amino alcohol. clockss.org The regioselective cleavage of an epoxide intermediate (7) with tridecanylmagnesium bromide in combination with cuprous iodide yielded an alcohol (8) in 75% yield. clockss.org Subsequent treatment with hydrazine (B178648) and protection of the terminal nitrogen with benzyloxycarbonyl chloride provided a carbamate (B1207046) (9) in 79% yield. clockss.org Further transformations ultimately led to the isolation of (R)-Bgugaine. whiterose.ac.ukclockss.org

Enders et al. employed their well-known SAMP-hydrazone methodology for the synthesis of (R)-Bgugaine. researchgate.netnio.res.inwhiterose.ac.ukcore.ac.ukresearchgate.net This strategy involved the use of the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) chiral auxiliary to form a hydrazone intermediate. whiterose.ac.uk Nucleophilic 1,2-addition of tetradecyl lithium to this hydrazone yielded a hydrazide with high diastereoselectivity (≥96% de) and good yield (85%). whiterose.ac.uk Subsequent manipulations maintained this selectivity, leading to the synthesis of (R)-Bgugaine with ≥96% enantiomeric excess (ee) in six steps. whiterose.ac.uk This methodology also allowed for the synthesis of the (S)-enantiomer by using the opposite enantiomer of the chiral auxiliary, RAMP, achieving an ee of 92%. whiterose.ac.ukresearchgate.net

Concise and Enantioselective Synthesis Approaches for (R)-Bgugaine

More recent synthetic efforts have focused on developing shorter and more efficient enantioselective routes to (R)-Bgugaine, often leveraging existing chiral scaffolds or highly selective reactions. researchgate.netnio.res.innih.govwhiterose.ac.uk

A concise and efficient three-step synthesis of enantiomerically pure (R)-Bgugaine was reported by Majik, Parameswaran, and Tilve. researchgate.netnio.res.inresearchgate.netscispace.comunigoa.ac.in This method utilized the existing pyrrolidine skeleton of L-proline, specifically starting from (S)-N-carboethoxy prolinal. nio.res.inwhiterose.ac.uk The key step involved a Wittig condensation of a non-stabilized ylide with N-carboethoxy prolinal, which installed the required alkyl chain in 50% yield. researchgate.netnio.res.inwhiterose.ac.ukresearchgate.net This was followed by reduction of the double bond and conversion of the N-carboethoxy group to an N-methyl group. researchgate.netnio.res.in The purification of the final product required only one step via column chromatography, demonstrating the efficiency of this route. nio.res.in

Table 1: Key Steps and Yields in Wittig Condensation Pathway for (R)-Bgugaine Synthesis

| Step | Reaction Type | Starting Material | Key Reagent(s) | Yield (%) |

| 1 | Wittig Condensation | (S)-N-carboethoxy prolinal | Non-stabilized ylide | 50 whiterose.ac.uk |

| 2 | Double Bond Reduction | Intermediate from Step 1 | H₂, Pd/C | - |

| 3 | N-Methylation | Intermediate from Step 2 | LAH | 80 (over 2 steps) nio.res.in |

Another asymmetric total synthesis of (R)-Bgugaine involved the condensation of a 4-oxoalkanoic acid with chiral phenylglycinol. researchgate.netresearchgate.netclockss.org Specifically, Jossang et al. reported that 4-oxooctadecanoic acid underwent a condensation reaction with (R)-phenylglycinol to form a bicyclic lactam in 89% yield. whiterose.ac.ukclockss.org Subsequent treatment with LiAlH₄/AlCl₃ simultaneously reduced the lactam carbonyl and selectively ring-opened the oxazole, affording a pyrrolidine intermediate in 75% yield. whiterose.ac.uk Removal of the auxiliary and N-methylation then yielded (R)-Bgugaine. whiterose.ac.uk This methodology has also been applied to synthesize the (S)-enantiomer. whiterose.ac.uk

Table 2: Comparison of Early and Concise Synthetic Methodologies for (R)-Bgugaine

| Synthetic Methodology | Key Stereocontrol Element | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference(s) |

| Linear Synthesis | - | 7 | - | - | researchgate.netnio.res.in |

| Sharpless Asymmetric Dihydroxylation | Chiral ligand (e.g., (DHQD)₂PYR) | 6 | - | - | researchgate.netnio.res.inwhiterose.ac.ukclockss.org |

| SAMP-Hydrazone | SAMP chiral auxiliary | 6 | - | ≥96% de, ≥96% ee | researchgate.netnio.res.inwhiterose.ac.ukresearchgate.net |

| Wittig Condensation | Chiral starting material ((S)-N-carboethoxy prolinal) | 3 | - | Enantiomerically pure | researchgate.netnio.res.inwhiterose.ac.ukresearchgate.net |

| Chiral Phenylglycinol Condensation | Chiral phenylglycinol auxiliary | - | - | High enantiomeric purity | whiterose.ac.ukclockss.org |

| "Clip-Cycle" Method | Chiral phosphoric acid catalyst | 6 | 33 | 94:6 e.r. | researchgate.netwhiterose.ac.ukyork.ac.uk |

Asymmetric 'Clip-Cycle' Pyrrolidine Ring Formation

Key data regarding the asymmetric 'clip-cycle' synthesis of (R)-Bgugaine:

| Key Step | Enantiomeric Ratio (e.r.) | Overall Yield | Number of Steps |

| Asymmetric 'Clip-Cycle' Pyrrolidine Formation | 94:6 | 33% | 6 |

Gold-Catalyzed Tandem Cycloisomerization/Oxidation

A gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl amides has been developed, providing an efficient pathway to synthetically valuable chiral γ-lactams with excellent enantiomeric excess (ee). nih.gov This methodology integrates chiral tert-butylsulfinimine chemistry with gold catalysis. nih.gov Its applicability has been demonstrated in the synthesis of natural product (-)-Bgugaine. nih.gov The method is characterized by its use of readily available starting materials, a straightforward procedure, and mild reaction conditions. For instance, the conversion of chiral homopropargyl amides, specifically N-tosyl amide substrates, has been shown to proceed smoothly, yielding the desired products with high enantioselectivity, often exceeding 99% ee.

Synthesis of (S)-Bgugaine and its Stereoisomers

(R)-Bgugaine is the naturally occurring enantiomer. nih.gov The synthesis of its stereoisomers, particularly (S)-Bgugaine, has been pursued to explore their distinct properties. One notable approach for the enantioselective synthesis of both enantiomers of this compound employs the SAMP/RAMP-hydrazone method. In this method, 1,2-addition of organometallic reagents to chiral aldehyde-SAMP/RAMP-hydrazones, followed by N-N bond cleavage and cyclization, provides access to enantiomerically pure 2-substituted pyrrolidines. Using the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) chiral auxiliary, (R)-Bgugaine was synthesized with ≥96% ee. Conversely, by utilizing the opposite enantiomer of the chiral auxiliary, RAMP, (S)-Bgugaine was synthesized with an enantiomeric excess of 92%.

Another asymmetric total synthesis of 2-(R)-alkylpyrrolidines, including (-)-Bgugaine, involved the condensation of a 4-oxoalkanoic acid with chiral phenylglycinol, followed by reduction and N-methylation. This approach allowed for the control of stereochemistry at each reaction step, with synthetic (R)-Bgugaine exhibiting an optical purity higher than 98% ee.

Derivatization Strategies for this compound Analogues

Derivatization strategies are crucial for exploring the structure-activity relationships of natural products like this compound and for developing novel compounds with modified properties. These strategies often involve targeted modifications to specific parts of the molecule, such as the N-methyl group, the alkyl side chain, or the pyrrolidine ring system itself.

Synthesis of Northis compound

Northis compound represents a demethylated analogue of natural (R)-Bgugaine. Its synthesis has been achieved through a straightforward route employing Wittig olefination and catalytic hydrogenation as key steps. This derivatization involves the removal of the N-methyl group from the pyrrolidine nitrogen, resulting in a secondary amine. Northis compound, as the demethylated form of (R)-Bgugaine, has the chemical formula C18H37N. uta45jakarta.ac.id

Chemical Modifications of the Alkyl Side Chain

The alkyl side chain of this compound, which is a tetradecyl group, presents a significant opportunity for chemical modification to alter its lipophilicity, steric bulk, and potential for interaction with biological targets. uta45jakarta.ac.id General strategies for modifying alkyl side chains in organic synthesis include:

Oxidation: Alkyl groups directly attached to a ring can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) or Jones Reagent, provided there is at least one benzylic hydrogen. While this compound's alkyl chain is not directly benzylic, similar oxidative processes could be envisioned for specific positions along the chain.

Cross-coupling Reactions: The introduction of metallated unsaturated side chains allows for successive modifications through cross-coupling chemistry, enabling the attachment of various functional groups or different chain lengths.

Reductive Alkylation: One-pot reductive alkylation of lactams/amides with Grignard reagents, via lactam/amide activation, provides a direct entry to α-alkylated amines and has been applied in the synthesis of (±)-Bgugaine. This suggests potential for modifying the alkyl chain length or branching at the α-position to the pyrrolidine ring.

Post-polymerization Modification (PPM): In the context of polypeptides, side-chain modifications can include alkylation reactions to introduce hydrocarbon groups, which could be conceptually extended to small molecules if suitable handles are present.

These approaches allow for the systematic variation of the alkyl chain's length, branching, and the introduction of different functionalities, thereby exploring the impact of these changes on the analogue's properties.

Heterocyclic Ring System Diversification

The pyrrolidine ring is a five-membered nitrogen heterocycle and a prevalent structural motif in numerous natural products and pharmaceutical compounds. nih.gov Diversification of this heterocyclic ring system can lead to analogues with altered physicochemical properties, improved binding affinities, or novel biological activities. Strategies for heterocyclic ring system diversification, relevant to this compound's pyrrolidine core, include:

Substitution Patterns: Introducing different substituents at various positions of the pyrrolidine ring can significantly impact the molecule's three-dimensional shape and electronic properties.

Ring Fusion: Fusing the pyrrolidine ring with other carbocyclic or heterocyclic rings can create more complex polycyclic systems. For example, pyrrole (B145914) can be fused to benzene (B151609) to form indole (B1671886) or isoindole. While this compound itself is a monocyclic pyrrolidine, this strategy is broadly applicable to heterocyclic scaffolds.

Heteroatom Modification: Although the pyrrolidine ring in this compound contains a nitrogen atom, in other heterocyclic systems, the type and number of heteroatoms (e.g., oxygen, sulfur) can be varied to create diverse scaffolds.

Stereochemical Control: As demonstrated in the synthesis of (S)-Bgugaine, maintaining or inverting the stereochemistry of chiral centers within the pyrrolidine ring is a critical aspect of diversification, as different stereoisomers can exhibit distinct biological profiles.

Functionalization: The pyrrolidine nitrogen can be functionalized by introducing various groups, such as aromatic rings, to create benzimidazole (B57391) carboxamide derivatives, as seen in other pyrrolidine-containing compounds.

These diversification strategies leverage the versatility of the pyrrolidine scaffold to generate a wide array of this compound analogues for comprehensive chemical and biological investigation.

Biological Activity and Mechanistic Studies of Bgugaine in Preclinical Models

In Vitro Cytotoxicity Evaluation of Bgugaine

The cytotoxic potential of this compound has been assessed across different cell lines, providing insights into its cellular targets and mechanisms of action.

Analysis in Fibroblast Cell Lines (e.g., MRC-5)

Studies on human MRC-5 fibroblasts have revealed the cytotoxic effects of both enantiomers of this compound, (S)-Bgugaine and (R)-Bgugaine. (+)-S-Bgugaine demonstrated cytotoxic potential against MRC-5 cells at a concentration of 40 µg/ml nih.govafricaresearchconnects.comresearchgate.net. Similarly, (-)-R-Bgugaine, a natural alkaloid extracted from Arisarum vulgare, exhibited cytotoxic potential against MRC-5 fibroblasts at a concentration of 10 µg/ml nih.gov.

Table 1: Cytotoxicity of this compound Enantiomers in MRC-5 Fibroblast Cell Lines

| Compound | Cell Line | Concentration (µg/ml) | Observed Cytotoxic Effect | Reference |

| (+)-S-Bgugaine | MRC-5 | 40 | Cytotoxic potential | nih.govafricaresearchconnects.comresearchgate.net |

| (-)-R-Bgugaine | MRC-5 | 10 | Cytotoxic potential | nih.gov |

Investigations in Hepatoblastoma Cell Lines (e.g., HepG2)

This compound induces significant hepatotoxicity, which has been thoroughly investigated in human hepatoblastoma HepG2 cell lines, as well as in rat hepatocyte primary cultures and liver epithelial cell lines nih.govresearchgate.net. Cytotoxicity was evaluated using various parameters, including lactate (B86563) dehydrogenase (LDH) release, MTT reduction, and malondialdehyde (MDA) production nih.govresearchgate.net. In hepatocyte and epithelial cell cultures, drug toxicity became apparent at concentrations of 30 µM, marked by an increase in LDH release, a decrease in MTT reduction, and elevated MDA production nih.gov. This compound concentrations below 30 µM did not induce changes in these parameters in these cell types nih.gov. In HepG2 cells, this compound treatment also induced LDH release at concentrations of 40 and 50 µM nih.govresearchgate.net.

Table 2: Cytotoxicity of this compound in HepG2 Hepatoblastoma Cell Lines

| Cell Line | Concentration (µM) | Evaluation Parameters | Observed Cytotoxic Effect | Reference |

| HepG2 | 40, 50 | LDH release | Induced LDH release | nih.govresearchgate.net |

| HepG2 | 10, 20, 30 | DNA gel-electrophoresis | Induced DNA damage | nih.govresearchgate.net |

| HepG2 | 50 | Flow cytometry (DNA fragmentation) | Observed DNA fragmentation | nih.govresearchgate.net |

| Hepatocyte/Epithelial Cells | 30 | LDH release, MTT reduction, MDA production | Increased LDH release, decreased MTT reduction, higher MDA production | nih.gov |

DNA Interaction and Genotoxic Research of this compound

This compound's interaction with cellular DNA is a critical aspect of its mechanistic profile, contributing to its observed toxicity.

DNA Binding Affinity Studies

This compound has been shown to possess a strong binding affinity for DNA researchgate.netresearchgate.net. The interaction of compounds with DNA is commonly studied using techniques such as fluorescence emission spectroscopy and absorption studies, which can reveal the strength and mode of binding mdpi.comheraldopenaccess.ussci-hub.se.

Induction of DNA Damage and Fragmentation in Cell Models

A significant finding in the mechanistic studies of this compound is its ability to induce DNA damage nih.govresearchgate.net. In the HepG2 cell line, DNA fragmentation was observed when cultures were exposed to 50 µM this compound, as analyzed by flow cytometry nih.govresearchgate.net. Furthermore, DNA gel-electrophoresis demonstrated that even lower concentrations of this compound (10, 20, and 30 µM) were capable of inducing DNA damage nih.govresearchgate.net. DNA fragmentation is a hallmark of cellular processes such as apoptosis, and its detection can be achieved through methods like flow cytometry, DNA gel electrophoresis, TUNEL assay, and comet assay nih.govresearchgate.netmdpi.complos.orgmerckmillipore.comarchivesofmedicalscience.com.

Table 3: DNA Damage and Fragmentation Induced by this compound in Cell Models

| Cell Line | Concentration (µM) | Method of Analysis | Observed Effect | Reference |

| HepG2 | 50 | Flow cytometry | DNA fragmentation | nih.govresearchgate.net |

| HepG2 | 10, 20, 30 | DNA gel-electrophoresis | Induced DNA damage | nih.govresearchgate.net |

Electrophysiological Modulatory Effects of this compound

Beyond its cytotoxic and genotoxic effects, this compound also exhibits modulatory effects on cellular electrophysiology. Electrophysiological studies on MRC-5 cells, carried out using the patch-clamp technique, have revealed differential activities for the enantiomers of this compound nih.govafricaresearchconnects.comnih.gov. (+)-S-Bgugaine was shown to reduce the outward potassium current at a concentration of 100 µM (28.1 µg/ml), with this effect becoming more pronounced at 200 µM (56.2 µg/ml) nih.govafricaresearchconnects.com. In contrast, (-)-R-Bgugaine demonstrated an activation of the outward potassium current at a concentration of 1 µM (0.281 µg/ml) nih.gov.

Table 4: Electrophysiological Modulatory Effects of this compound Enantiomers in MRC-5 Cells

| Compound | Cell Line | Concentration (µM) | Electrophysiological Effect | Reference |

| (+)-S-Bgugaine | MRC-5 | 100 (28.1 µg/ml) | Reduction of outward potassium current | nih.govafricaresearchconnects.com |

| (+)-S-Bgugaine | MRC-5 | 200 (56.2 µg/ml) | Accentuated reduction of outward potassium current | nih.govafricaresearchconnects.com |

| (-)-R-Bgugaine | MRC-5 | 1 (0.281 µg/ml) | Activation of outward potassium current | nih.gov |

Antimicrobial Spectrum and Antifungal Investigations

This compound and its derivatives exhibit a notable antimicrobial spectrum, demonstrating activity against various bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive Bacteria

(R)-Bgugaine, a natural pyrrolidine (B122466) alkaloid, has been identified for its antibacterial properties, specifically showing inhibitory effects against Gram-positive bacteria hu.edu.joresearchgate.net. Studies have reported its efficacy against several prominent Gram-positive strains.

Table 1: Antibacterial Activity of this compound and its Isomers against Gram-Positive Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) | Citation |

| (R)-Bgugaine (1b) | Staphylococcus aureus I.P. | 12.5 | |

| (R)-Bgugaine (1b) | Micrococcus luteus I.P.5345 | 12.5 | |

| (R)-Bgugaine (1b) | Bacillus cereus | 25.0 | |

| Irniine (1a) | Staphylococcus aureus I.P. | 25.0 | |

| Irniine (1a) | Micrococcus luteus I.P.5345 | 12.5 | |

| Irniine (1a) | Bacillus cereus | 50.0 | |

| (S)-Irniine (1c) | Staphylococcus aureus I.P. | 50.0 | |

| (S)-Irniine (1c) | Micrococcus luteus I.P.5345 | 50.0 | |

| (S)-Irniine (1c) | Bacillus cereus | 50.0 |

The Minimum Inhibitory Concentration (MIC) for this compound against Gram-positive bacteria has been observed to range between 6.25 µg/ml and 50 µg/ml researchgate.net. The (2S)-isomer of this compound (1c) demonstrated reduced activity compared to the (2R)-isomer (1b) against the tested Gram-positive bacterial strains.

Antimycotic and Antifungal Activity

Beyond its antibacterial effects, this compound also exhibits significant antimycotic and antifungal activities hu.edu.joresearchgate.netnih.gov. It has been shown to inhibit the growth of various yeasts and certain filamentous fungi researchgate.net.

Table 2: Antifungal Activity of this compound and its Isomers against Fungal Species

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/ml) | Citation |

| (R)-Bgugaine (1b) | Candida albicans I.P. 4872 | 25.0 | |

| (R)-Bgugaine (1b) | Candida tropicalis | 25.0 | |

| (R)-Bgugaine (1b) | Cryptococcus neoformans | 6.3 | |

| Irniine (1a) | Candida albicans I.P. 4872 | 25.0 | |

| Irniine (1a) | Candida tropicalis | 50.0 | |

| Irniine (1a) | Cryptococcus neoformans | 12.5 | |

| (S)-Irniine (1c) | Candida albicans I.P. 4872 | 25.0 | |

| (S)-Irniine (1c) | Candida tropicalis | 25.0 | |

| (S)-Irniine (1c) | Cryptococcus neoformans | 50.0 |

The MIC values for yeasts ranged from 6.25 µg/ml to 50 µg/ml or more, depending on the specific species researchgate.net. Notably, the synthetic (R)-Bgugaine (1b) demonstrated stronger inhibition against Cryptococcus neoformans compared to its isomers.

Quorum Sensing Inhibition Studies with this compound Analogues

The demethylated form of natural this compound, known as northis compound, has been extensively investigated for its potential to inhibit quorum sensing (QS) in bacterial pathogens, particularly Pseudomonas aeruginosa hu.edu.joctdbase.org. Quorum sensing is a cell-to-cell communication mechanism that bacteria utilize to coordinate gene expression and regulate various physiological processes, including the production of virulence factors ctdbase.org.

Impact on Bacterial Virulence Factors

Northis compound has shown significant inhibitory effects on several QS-mediated virulence factors in Pseudomonas aeruginosa (ATCC 27853) without substantially affecting the bacterial growth rate, suggesting an anti-QS mode of action rather than direct bactericidal activity ctdbase.org.

Table 3: Impact of Northis compound on Pseudomonas aeruginosa Virulence Factors

| Virulence Factor | Inhibition Percentage | Concentration Range (mM) | Citation |

| Swarming Motility | 95% | 0-0.5 | hu.edu.joctdbase.org |

| Biofilm Formation | 83% | 0-4.0 (83% at 1.8 mM and above) | hu.edu.joctdbase.org |

| Rhamnolipid Production | 42% | 0-0.5 | ctdbase.org |

| Pyocyanin (B1662382) Production | 37% | 0-0.5 | ctdbase.org |

| LasA Protease Activity | 34% | 0-0.5 | ctdbase.org |

| Swimming Motility | 33% | 0-0.5 | ctdbase.org |

Northis compound demonstrated a substantial reduction in swarming motility (95%) and swimming motility (33%) in P. aeruginosa. Its ability to inhibit biofilm formation was particularly notable, reducing biofilm density by 83% at concentrations of 1.8 mM and above, which was reported to be twice as effective as salicylic (B10762653) acid (48% inhibition at 4 mM) hu.edu.joctdbase.org. Furthermore, northis compound significantly suppressed the production of key virulence factors, including rhamnolipid (42%), pyocyanin (37%), and LasA protease (34%) ctdbase.org. These findings highlight northis compound's potential as a quorum sensing inhibitor to disarm pathogens by attenuating virulence rather than killing them, which could help in reducing the emergence of multi-antibiotic resistant bacteria ctdbase.org.

Evaluation of Growth Rate Effects on Bacterial Strains

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria, and also demonstrates antifungal activities. Research indicates that (R)-bgugaine possesses antibiotic efficacy against Gram-positive bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/ml. Furthermore, it displays antifungal activities with MICs between 6.25 and 50 µg/ml. researchgate.net

Beyond direct antimicrobial effects, a demethylated derivative of natural (R)-bgugaine, known as (R)-northis compound, has been shown to inhibit several virulence factors in Pseudomonas aeruginosa. Specifically, (R)-northis compound inhibited various motilities, pyocyanin pigmentation, LasA protease production, rhamnolipid production, and biofilm formation in this bacterial species. researchgate.net These findings highlight the potential of this compound and its derivatives to interfere with bacterial growth and pathogenicity.

Hepatotoxicological Investigations in Cell Culture Systems

This compound has been identified as a potent hepatotoxin. researchgate.netnih.gov Comprehensive hepatotoxicological investigations have been conducted using a range of in vitro liver cell culture models, including rat hepatocyte primary cultures, liver epithelial cell lines, and the human hepatoblastoma cell line HepG2. researchgate.netnih.gov These studies aim to understand the mechanisms by which this compound induces liver cell damage.

Toxicity in Rat Hepatocyte Primary Cultures

In rat hepatocyte primary cultures, this compound demonstrated significant toxicity. Cytotoxic effects, characterized by an increase in lactate dehydrogenase (LDH) release, a decrease in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction, and elevated malondialdehyde (MDA) production, became apparent at a concentration of 30 µM. researchgate.netnih.gov this compound concentrations below 30 µM did not induce observable changes in these parameters. researchgate.netnih.gov Additionally, (R)-bgugaine has been shown to induce DNA damage in rat hepatocyte primary cultures. researchgate.net

Toxicity in Liver Epithelial Cell Lines

Similar to primary hepatocytes, liver epithelial cell lines also exhibited toxicity when exposed to this compound. At a concentration of 30 µM, this compound led to an increase in LDH release, a reduction in MTT reduction, and an increase in MDA production in these cell cultures. researchgate.netnih.gov Concentrations lower than 30 µM did not elicit significant changes in these cytotoxicity markers. researchgate.netnih.gov Liver epithelial cell lines, such as THLE-2 and THLE-3, are recognized in vitro models for pharmacotoxicological studies and possess functional cytochrome P450 pathways capable of metabolizing various compounds. atcc.orgnih.gov

Mechanistic Insights into Hepatotoxicity (e.g., LDH release, MTT reduction, MDA production)

The mechanistic insights into this compound's hepatotoxicity have been primarily derived from the evaluation of key cellular damage markers:

LDH Release : An increase in LDH release into the cell culture medium is a direct indicator of cell membrane integrity loss and cytotoxicity. This compound treatment at 30 µM caused an increase in LDH release in both hepatocyte and epithelial cell cultures. researchgate.netnih.gov In HepG2 cells, LDH release was also induced at higher concentrations of 40 and 50 µM. researchgate.netnih.gov

MTT Reduction : A decrease in MTT reduction indicates a reduction in metabolic activity, often due to mitochondrial dysfunction or cell viability loss. This compound at 30 µM led to a decrease in MTT reduction in hepatocyte and epithelial cell cultures. researchgate.netnih.gov

MDA Production : An increase in MDA production is a marker of lipid peroxidation, indicative of oxidative stress and cellular damage. Elevated MDA levels were observed at 30 µM this compound in hepatocyte and epithelial cell cultures. researchgate.netnih.gov

Beyond these general cytotoxicity markers, this compound has been shown to induce significant DNA damage. DNA fragmentation, analyzed by flow cytometry, was observed in HepG2 cells exposed to 50 µM this compound. researchgate.netnih.gov Furthermore, DNA gel-electrophoresis revealed that even lower concentrations of this compound (10, 20, and 30 µM) induced DNA damage in HepG2 cells. researchgate.netnih.gov These findings collectively suggest that this compound's hepatotoxicity involves oxidative stress and direct genotoxic effects.

Table 1: this compound's Cytotoxicity Profile in Liver Cell Cultures

| Cell Type | Concentration (µM) | LDH Release | MTT Reduction | MDA Production | DNA Damage |

| Rat Hepatocyte Primary Culture | 30 | Increased | Decreased | Increased | Observed |

| Liver Epithelial Cell Lines | 30 | Increased | Decreased | Increased | Not specified |

| HepG2 Cell Line | 10, 20, 30 | Not specified | Not specified | Not specified | Observed |

| HepG2 Cell Line | 40, 50 | Increased | Not specified | Not specified | Observed |

Broader Pharmacological Activities of Pyrrolidine Derivatives Relevant to this compound

This compound belongs to the class of pyrrolidine alkaloids, and the pyrrolidine ring system is a widely recognized and versatile scaffold in medicinal chemistry. Pyrrolidine derivatives are fundamental components of the skeletal structure in numerous natural products and pharmacologically important agents. researchgate.netnih.gov

The five-membered pyrrolidine ring contributes significantly to drug design due to its ability to efficiently explore pharmacophore space through sp³-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to its non-planarity. nih.gov This structural versatility allows pyrrolidine-containing compounds to exhibit a broad spectrum of biological activities.

Relevant pharmacological activities observed in pyrrolidine derivatives include:

Antimicrobial and Antifungal : As seen with this compound itself, many pyrrolidine derivatives possess antimicrobial and antifungal properties. researchgate.netnih.govnih.gov

Antiviral : Certain pyrrolidine derivatives have demonstrated antiviral activity. researchgate.netnih.gov

Anticancer/Antitumoral : Compounds containing the pyrrolidine scaffold have shown anticancer effects. researchgate.netnih.govnih.gov

Anti-inflammatory : Anti-inflammatory activities have been reported for various pyrrolidine derivatives. researchgate.netnih.gov

Anticonvulsant : Some pyrrolidine derivatives exhibit anticonvulsant properties. researchgate.netnih.gov

Enzyme Inhibition : This includes activities such as cholinesterase inhibition and carbonic anhydrase inhibition. researchgate.netnih.gov

Antioxidant : Pyrrolidine derivatives, like nicotine, have been noted for their antioxidant properties. nih.gov

The prevalence of the pyrrolidine scaffold in pharmaceuticals is evident, as it appears in nearly 20% of FDA-approved drug molecules that contain a saturated cyclic amine unit. whiterose.ac.uk The nitrogen atom within the pyrrolidine ring, being a secondary amine, imparts basicity and nucleophilicity, making it a privileged position for substitutions. Indeed, 92% of all US FDA-approved pyrrolidine drugs are substituted at the N-1 position. nih.gov The incorporation of pyrrolidine into drug molecules can also improve water solubility and enhance binding affinity to biological targets through hydrogen bonding. mdpi.com

Antiviral Activities (General Pyrrolidine Context)

Pyrrolidine derivatives represent a significant class of compounds within medicinal chemistry, recognized for their broad spectrum of biological activities, including antiviral properties. wikidata.orgdsmz.denih.gov While this compound itself is a pyrrolidine alkaloid, specific detailed research findings or data tables directly demonstrating its antiviral activity are not extensively documented in the available literature. However, the structural scaffold of pyrrolidine alkaloids provides a basis for potential antiviral effects, as exemplified by other compounds within this class. For instance, tylophorine, a phenanthroindolizidine alkaloid containing a pyrrolidine ring, has shown notable antiviral activity against various viruses, including the tobacco mosaic virus (TMV). volkamerlab.org This highlights the broader relevance of the pyrrolidine core in the development of antiviral agents.

Anticancer Potential (General Pyrrolidine Context)

This compound has demonstrated significant anticancer potential through its cytotoxic activities in preclinical models. Both the natural (R)-Bgugaine and its synthetic isomer (S)-Bgugaine have been investigated for their effects on cancerous cell lines. fishersci.atnih.govprobes-drugs.orgmims.com Studies have shown that these alkaloids exhibit potent cytotoxic effects against murine mastocytoma (P815) cells and human laryngeal carcinoma (Hep2) cells. fishersci.atprobes-drugs.orgmims.com

The concentrations required to induce 50% lysis (IC50) for R-Bgugaine and S-Bgugaine have been determined and compared to Adriamycine (Doxorubicin), a known chemotherapy medication used as a positive control. probes-drugs.org

Cytotoxic Activity of this compound Isomers probes-drugs.org

| Compound | Cell Line | IC50 (µg/mL) | Positive Control (Adriamycine IC50 µg/mL) |

| (R)-Bgugaine | Murine Mastocytoma (P815) | 10 | 5 |

| (S)-Bgugaine | Murine Mastocytoma (P815) | 5 | 5 |

| (R)-Bgugaine | Human Laryngeal Carcinoma (Hep2) | 5 | 5 |

| (S)-Bgugaine | Human Laryngeal Carcinoma (Hep2) | 100 | 5 |

Beyond its cytotoxic effects, (R)-Bgugaine has also been identified as a potent hepatotoxin in human liver cells and is capable of inducing significant DNA damage in human hepatoblastoma (HepG2) cell lines. researchgate.netwikidata.org Furthermore, this compound exhibits a strong binding affinity for DNA, which may contribute to its observed biological activities. researchgate.netwikidata.org The broader class of pyrrolidine alkaloids, to which this compound belongs, is widely recognized for its diverse anticancer properties, making them a versatile scaffold in drug discovery efforts. wikidata.orgmims.comdsmz.denih.gov

Anti-inflammatory Effects (General Pyrrolidine Context)

This compound has been reported to possess anti-inflammatory activity, specifically through its ability to inhibit prostaglandin (B15479496) synthesis. wikipedia.org This finding aligns with the broader pharmacological profile of pyrrolidine derivatives, which are generally known to exhibit anti-inflammatory effects. mims.comdsmz.denih.govbiointerfaceresearch.com The presence of the pyrrolidine core in various natural products and synthetic compounds contributes to their diverse biological actions, including modulation of inflammatory pathways. mims.comdsmz.de

Cholinesterase and Carbonic Anhydrase Inhibition (General Pyrrolidine Context)

In the realm of drug discovery, the inhibition of enzymes such as cholinesterase (AChE and BChE) and carbonic anhydrase (CAs) represents important therapeutic targets for various conditions, including neurodegenerative diseases like Alzheimer's and glaucoma. mims.comajol.infoharvard.eduuta45jakarta.ac.id Pyrrolidine derivatives are recognized as a class of compounds that exhibit inhibitory activities against both cholinesterase and carbonic anhydrase enzymes. wikidata.orgmims.comdsmz.denih.gov

However, specific detailed research findings or data tables pertaining to this compound's direct inhibitory activities against cholinesterase or carbonic anhydrase are not extensively documented in the available literature. Despite the absence of direct data for this compound in these specific areas, its classification as a pyrrolidine alkaloid suggests a potential for such activities, given the established role of the pyrrolidine scaffold in modulating these enzymatic pathways. wikidata.orgmims.comdsmz.denih.gov

Biosynthetic Pathways of Bgugaine

Comparative Analysis with Other Natural Alkaloid Biosyntheses

Alkaloids, as a broad class of nitrogen-containing natural products, exhibit diverse biosynthetic origins. Many plant alkaloids originate from amino acids, which serve as fundamental building blocks. For instance, pyrrolizidine (B1209537) alkaloids, a related but distinct class from pyrrolidines, are known to be synthesized from polyamines like putrescine and spermidine, with enzymes such as homospermidine synthase playing a pivotal role in their early biosynthetic steps. wikipedia.orgrsc.orgmdpi.com

The biosynthesis of other pyrrolidine (B122466) alkaloids, such as tropane (B1204802) alkaloids (e.g., hygrine), often involves the cyclization of amino acid-derived intermediates. For example, L-proline has been explored as a starting material in some synthetic routes to Bgugaine, leveraging its existing pyrrolidine skeleton. mdpi.comnih.gov This suggests a potential biological link, as proline is a common amino acid, but direct enzymatic conversion of proline to this compound in Arisarum vulgare has not been elucidated.

While general principles of alkaloid biosynthesis involve a series of enzymatic steps including decarboxylations, oxidations, cyclizations, and methylations, the specific enzymes (e.g., decarboxylases, oxidases, methyltransferases) and their genes responsible for each transformation in the this compound pathway within Arisarum vulgare are not detailed in the currently available research. Comparative analyses with other known alkaloid pathways would typically involve identifying homologous enzymes or shared intermediate structures, but without a defined natural pathway for this compound, such comparisons remain speculative.

Analytical and Spectroscopic Characterization in Research

Chromatographic Purification Techniques (e.g., Column Chromatography)

Chromatographic techniques are fundamental for isolating and purifying chemical compounds like Bgugaine from complex mixtures, whether from natural sources or synthetic reaction crude products sinobiological.commoravek.com. Column chromatography, a widely employed method, separates compounds based on their differential adsorption to a stationary phase and elution by a mobile phase sinobiological.com. In the context of this compound synthesis, column chromatography has been reported as a crucial purification step, demonstrating its efficiency in isolating the alkaloid researchgate.net. This technique allows for the resolution of complex mixtures, leading to the isolation of the target compound in a highly purified form necessary for subsequent structural analysis and biological evaluation sinobiological.commoravek.com. The effectiveness of column chromatography in achieving high purity is attributed to its ability to separate molecules based on subtle differences in their chemical properties and interactions with the stationary phase sinobiological.commoravek.com.

Spectroscopic Techniques for Structural Confirmation in Synthetic Studies (e.g., NMR, HRMS, IR)

Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of organic molecules such as this compound. These techniques provide detailed insights into the atomic arrangement, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is the definitive method for analyzing the atomic structure and composition of organic molecules measurlabs.comlibretexts.org. It provides detailed information about the type, quantity, and arrangement of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, within a molecule measurlabs.comlibretexts.orgmdpi.com. Each NMR active nucleus in a molecule yields an individual signal, where the resonance frequency (chemical shift) and signal structure (coupling pattern) are functions of the atom's position within the molecular scaffold libretexts.orgmdpi.com. This allows for the reconstruction of the molecular structure mdpi.com. In synthetic studies of this compound, NMR spectroscopy would be used to confirm the successful formation of the pyrrolidine (B122466) ring, the presence and position of the methyl group, and the tetradecyl chain, by analyzing the characteristic chemical shifts and coupling patterns of the protons and carbons measurlabs.commdpi.comua.es.

High-Resolution Mass Spectrometry (HRMS) : HRMS is a powerful analytical technique used to determine the exact molecular weight of a compound, providing its elemental composition with high precision ua.es. This technique is crucial for confirming the molecular formula of this compound (C₁₉H₃₉N) nih.gov. The high accuracy of HRMS allows for the differentiation of compounds with very similar nominal masses, thus providing strong evidence for the identity and purity of the synthesized or isolated this compound mdpi.comnih.gov.

Electrophysiological Techniques (e.g., Patch-Clamp) for Cellular Activity Assessment

Electrophysiological techniques, particularly the patch-clamp method, are vital for assessing the cellular activity of compounds by directly measuring ionic currents across cell membranes moleculardevices.comuk.com. This technique involves forming a tight seal between a glass micropipette and the cell membrane, allowing for the measurement of electrical activity generated by ion channels moleculardevices.comuk.com.

Research has utilized patch-clamp techniques to investigate the electrophysiological effects of both (R)-Bgugaine and its isomer, (S)-Bgugaine, on MRC-5 fibroblasts nih.govnih.govresearchgate.net. These studies have revealed distinct modulatory effects on potassium currents.

Electrophysiological Effects of this compound Isomers on MRC-5 Fibroblasts nih.govnih.gov

| Isomer | Concentration (µM) | Concentration (µg/ml) | Observed Effect on Outward Potassium Current | Citation |

| (R)-Bgugaine | 1 | 0.281 | Sub-maximum activation | nih.gov |

| (S)-Bgugaine | 100 | 28.1 | Reduction | nih.gov |

| (S)-Bgugaine | 200 | 56.2 | Accentuated reduction | nih.gov |

Specifically, (R)-Bgugaine was found to have a sub-maximum activating effect on the outward potassium current at a concentration of 1 µM (0.281 µg/ml) and was shown to activate outward potassium current activated by intracellular calcium nih.gov. In contrast, (S)-Bgugaine demonstrated a reduction in outward potassium current at a concentration of 100 µM (28.1 µg/ml), with this reduction becoming more pronounced at 200 µM (56.2 µg/ml) nih.gov. These findings highlight the stereospecificity of this compound's electrophysiological activity and underscore the utility of patch-clamp techniques in elucidating the cellular mechanisms of action of such compounds.

Future Research Directions and Potential Applications in Chemical Biology

Bgugaine as a Privileged Scaffold for Novel Bioactive Compound Design

This compound, as a pyrrolidine (B122466) alkaloid, embodies characteristics of a "privileged scaffold," a molecular framework capable of serving as a ligand for a diverse array of biological receptors. unipa.itnih.govarxiv.orgufrj.br Pyrrolidine-based ring systems are widely distributed in nature and are highly valued in medicinal chemistry due to their sp3-hybridization, which facilitates the exploration of pharmacophore space, contributes to molecular stereochemistry, and enhances three-dimensional coverage through phenomena like pseudorotation. unipa.itnih.gov

The inherent structural simplicity and established biological activities of this compound, including its antibacterial and antimycotic properties, make it an attractive starting point for the design and synthesis of new bioactive compounds. researchgate.netnih.govresearchgate.netresearchgate.net Research efforts can focus on chemical modifications of the this compound skeleton to optimize its interactions with specific biological targets, potentially leading to compounds with enhanced potency, selectivity, or novel mechanisms of action.

Strategies for Rapid Identification of New Biological Leads

The advancement of new synthetic methodologies for this compound and its analogues is crucial for the rapid identification of novel biological leads. researchgate.netingentaconnect.com Efficient synthetic routes enable the creation of diverse compound libraries, which can then be subjected to high-throughput screening (HTS) to quickly identify hits with desired biological activities. nih.govufrj.brdokumen.pub

A notable example of this approach is the synthesis of (R)-northis compound, a demethylated derivative of natural this compound. This analogue has demonstrated significant inhibitory effects on various motilities, pyocyanin (B1662382) pigmentation, LasA protease production, and biofilm formation in Pseudomonas aeruginosa, highlighting the potential for discovering new biological leads through targeted structural modifications. mdpi.comresearchgate.net Future strategies will likely involve combinatorial chemistry, diversity-oriented synthesis, and virtual screening techniques to accelerate the discovery process.

Investigation of Interspecies Variability in Biological Response to this compound

Existing research indicates that this compound exhibits biological activity in different biological systems. For instance, (R)-Bgugaine has been identified as a potent hepatotoxin in rat and human liver cells and demonstrates strong DNA binding affinity. researchgate.netresearchgate.netresearchgate.net Furthermore, (R)-northis compound has shown specific inhibitory effects against Pseudomonas aeruginosa by interfering with its quorum sensing system. mdpi.comresearchgate.net

Future research should systematically investigate the interspecies variability in biological responses to this compound and its derivatives. Comparative studies across a broader range of organisms, including various bacterial strains, fungal species, and eukaryotic cell lines, would provide a comprehensive understanding of the compound's spectrum of activity and potential differential mechanisms across species. This would involve detailed dose-response studies and mechanistic investigations in diverse biological models.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of this compound and its analogues has been a subject of considerable attention, particularly the construction of its heterocyclic ring system in an enantio-enriched fashion. researchgate.netingentaconnect.com Several synthetic routes have been reported, including a concise method utilizing Wittig condensation of a non-stabilized ylide with N-carboethoxy prolinal, followed by reduction and N-methylation. researchgate.netresearchgate.netnio.res.in Additionally, asymmetric syntheses involving Sharpless asymmetric dihydroxylation and gold-catalyzed tandem cycloisomerization/oxidation have been employed for preparing this compound and its enantiomers. researchgate.netresearchgate.netacs.org

Despite these advancements, there remains a need for further progress in developing new and more efficient synthetic strategies for the this compound core and related heterocycles. researchgate.netingentaconnect.com This includes the exploration of novel synthetic methodologies that allow for greater structural complexity, stereochemical control, and late-stage functionalization, enabling the creation of a wider array of analogues for biological evaluation. Innovations in synthetic chemistry will be key to unlocking the full potential of this compound as a scaffold.

Exploration of New In Vitro Biological Targets and Pathways

Beyond its known DNA binding affinity researchgate.netresearchgate.netresearchgate.net and quorum sensing inhibitory effects mdpi.comresearchgate.net, the exploration of new in vitro biological targets and pathways for this compound is a critical future direction. Given its natural product origin and the diverse bioactivities often associated with alkaloids, this compound may interact with a multitude of cellular components and signaling cascades.

Advanced chemical biology techniques, such as proteomics, metabolomics, and target deconvolution studies, can be employed to systematically identify novel molecular targets. For instance, the observed effects of (R)-northis compound on P. aeruginosa virulence factors like pyocyanin and LasA protease suggest specific enzymatic or regulatory pathways as potential targets. mdpi.comresearchgate.net Understanding these interactions at a molecular level will provide insights into this compound's mechanisms of action and facilitate rational drug design.

Integration of this compound Research into Broader Alkaloid Drug Discovery Initiatives

This compound research is intrinsically linked to broader alkaloid drug discovery initiatives, contributing to the understanding and utilization of this vast class of natural products. Alkaloids represent a significant proportion of known plant-derived natural products and have a long history of medicinal use, with many serving as prominent drugs today. researchgate.netingentaconnect.comnih.gov The pyrrolidine moiety, present in this compound, is a common structural feature in numerous natural product alkaloids exhibiting diverse biological activities. unipa.itnih.govnih.govresearchgate.net

Integrating this compound research involves leveraging insights from its isolation, biological activity, and synthetic endeavors to inform the discovery of other alkaloid-based therapeutics. This includes applying advanced computational methods, such as in silico screening and machine learning, to predict new pharmacophores and optimize alkaloid scaffolds for various disease targets, including multidrug-resistant organisms and neglected tropical diseases. nih.govfrontiersin.orgmdpi.com Collaborative efforts between synthetic chemists, medicinal chemists, biochemists, and natural product chemists are essential to fully realize the potential of this compound and other alkaloids in addressing global health challenges. researchgate.netingentaconnect.com

Q & A

Q. Q1. How can researchers design a robust experimental protocol to investigate Bgugaine’s biochemical mechanisms of action?

Methodological Answer :

- Begin by operationalizing variables such as this compound’s binding affinity, enzymatic inhibition, or receptor interactions using in vitro assays (e.g., fluorescence polarization, ELISA).

- Use a control group (e.g., untreated cells or a known inhibitor) and replicate experiments across multiple biological replicates to ensure statistical validity .

- For in vivo studies, define dose-response relationships and employ longitudinal monitoring to account for pharmacokinetic variability. Reference preclinical guidelines from authoritative sources (e.g., NIH or EMA) to standardize protocols .

Q. Example Table 1: Experimental Design for this compound’s Mechanism of Action

| Variable | Operationalization | Measurement Tool |

|---|---|---|

| Binding affinity | Equilibrium dissociation constant (Kd) | Surface plasmon resonance |

| Enzymatic inhibition | IC50 values | Spectrophotometric assays |

| Toxicity | LD50 in animal models | Survival rate analysis |

Q. Q2. What methodologies ensure reliable data collection when studying this compound’s pharmacokinetic properties?

Methodological Answer :

- Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify this compound in plasma/tissue samples. Calibrate instruments with certified reference standards .

- Implement longitudinal sampling in animal models to capture absorption, distribution, metabolism, and excretion (ADME) profiles.

- Address confounding variables (e.g., diet, circadian rhythms) by standardizing experimental conditions and using randomized block designs .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported efficacy data for this compound across different model systems?

Methodological Answer :

- Conduct a systematic meta-analysis to identify sources of heterogeneity (e.g., dosage, species-specific metabolism, or assay sensitivity). Use tools like PRISMA guidelines for transparency .

- Perform comparative studies using isogenic cell lines or genetically modified animal models to isolate variables (e.g., receptor expression levels).

- Apply sensitivity analysis to quantify the impact of methodological differences (e.g., solvent choice, exposure time) on observed outcomes .

Q. Example Table 2: Contradiction Analysis Framework

| Study | Model System | Reported Efficacy | Potential Confounder |

|---|---|---|---|

| A | Murine hepatocytes | 80% inhibition | High basal metabolic activity |

| B | Human fibroblasts | 30% inhibition | Low receptor density |

Q. Q4. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer :

- Use non-parametric models (e.g., Hill equation, sigmoidal curves) to fit dose-response data. Validate models through bootstrapping or cross-validation .

- For multi-omics integration (e.g., transcriptomics + metabolomics), apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers of this compound’s activity.

- Address overfitting by partitioning data into training and validation sets and reporting effect sizes with confidence intervals .

Methodological Pitfalls and Solutions

Q. Q5. How can researchers avoid bias when interpreting this compound’s therapeutic potential in early-stage studies?

Methodological Answer :

Q. Q6. What strategies enhance the reproducibility of this compound research across laboratories?

Methodological Answer :

- Share raw data and protocols via repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Standardize reagents (e.g., sourcing this compound from certified suppliers) and validate purity through NMR or HPLC.

- Collaborate with external labs for inter-laboratory validation studies .

Key Takeaways

- Basic Research : Focus on operationalizing variables, standardized protocols, and replication .

- Advanced Research : Prioritize meta-analytical frameworks, computational modeling, and transparency in data sharing .

- Contradiction Management : Use sensitivity analysis, comparative models, and systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.